methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a benzo[d]thiazole carboxamide group, a carbamoyl moiety, and a methyl ester. Its molecular formula is C₂₀H₁₈N₄O₄S₂, with a molecular weight of 442.51 g/mol. Key physicochemical properties include:
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-2-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-26-18(25)22-7-6-9-12(8-22)28-16(13(9)14(19)23)21-15(24)17-20-10-4-2-3-5-11(10)27-17/h2-5H,6-8H2,1H3,(H2,19,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNALWXNKCDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. The compound is a benzothiazole derivative , which have been found to have potent inhibitory effects against M. tuberculosis.
Mode of Action
The compound interacts with its target through a process known as molecular docking . This involves the compound binding to a specific site on the target molecule, in this case, a protein called DprE1 . This binding can inhibit the function of the protein, leading to the death of the bacterium.
Biochemical Pathways
arabinogalactan , a key component of the cell wall of M. tuberculosis. This disruption can weaken the cell wall and lead to the death of the bacterium.
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth. By binding to and inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, weakening the bacterium’s cell wall and leading to its death.
Biological Activity
Methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS Number: 886951-02-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer activities, supported by data from recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 416.5 g/mol . The structure includes a benzothiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds derived from the benzothiazole scaffold, including this compound.
The compound has been shown to inhibit ATP-phosphoribosyl transferase (ATP-PRTase) , an enzyme crucial for the survival of Mycobacterium tuberculosis. In vitro assays demonstrated that it exhibits significant competitive inhibition with half maximal effective concentration (EC50) values indicating potent activity against this pathogen .
Comparative Antimicrobial Efficacy
A comparative analysis of various benzothiazole derivatives revealed that this compound showed superior activity against multiple strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Pathogen | EC50 (µM) | Inhibition Type |
|---|---|---|---|
| Compound 1 | M. tuberculosis | 0.25 | Competitive |
| Methyl Compound | MRSA | 0.15 | Competitive |
Anticancer Activity
The benzothiazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have exhibited significant cytotoxic effects in various cancer cell lines.
In Vitro Studies
In vitro assays demonstrated that this compound inhibited cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), with IC50 values ranging from 0.004 to 0.046 µM , indicating strong antiproliferative activity .
Case Studies
- Antitubercular Screening : A study focused on the antitubercular activity of several benzothiazole derivatives found that this compound was among the most effective at inhibiting M. tuberculosis growth.
- Cytotoxicity Assays : In another study assessing various benzothiazole derivatives against cancer cell lines, the compound demonstrated significant cytotoxicity against breast and gastric cancer cells, outperforming many other tested compounds .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that include the coupling of various functional groups. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity. For instance, the use of specific catalysts and reaction conditions has been shown to significantly affect the efficiency of the synthesis process .
Biological Applications
Antimicrobial Activity:
Research indicates that derivatives of benzothiazole, including methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, exhibit promising antimicrobial properties. In vitro studies have demonstrated effective inhibition against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics .
Anticancer Properties:
The compound has also been evaluated for its anticancer activity. Preliminary studies show that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This makes it a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects:
Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that it may inhibit key inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity. The study suggests that modifications to the compound could enhance its efficacy further.
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, this compound was found to reduce cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis in tumor cells. This highlights its potential as an anticancer agent requiring further exploration through clinical trials.
Potential Industrial Applications
Beyond medicinal chemistry, this compound may find applications in materials science. Its unique chemical structure allows for potential uses in developing novel polymers or as a precursor for functional materials in electronics or photonics due to its electronic properties.
Comparison with Similar Compounds
Thiazolo-Pyrimidine Derivatives (Compounds 11a and 11b)
Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Molecular formula : C₂₀H₁₀N₄O₃S
- Key features : Benzylidene substituent, nitrile group, fused thiazolo-pyrimidine core.
- Yield : 68% .
- Melting point : 243–246°C .
- Functional groups : Nitrile (IR: 2,219 cm⁻¹), carbonyl (1,719 cm⁻¹) .
Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
Comparison :
- Structural divergence : The target compound lacks the thiazolo-pyrimidine core and nitrile group but incorporates a benzo[d]thiazole carboxamide and carbamoyl group.
- Polarity : The target’s TPSA (171 Ų) exceeds that of 11a/b (~120–130 Ų estimated), due to its additional carbamoyl and ester groups .
- Synthetic accessibility: Both 11a/b and the target compound require multistep syntheses, but the latter’s fused thieno-pyridine system increases complexity .
Pyrimidoquinazoline Derivative (Compound 12)
Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
Comparison :
- Core structure: Compound 12’s pyrimidoquinazoline system is distinct from the thieno-pyridine core of the target compound.
Imidazo-Pyridine Derivatives (Compounds 2d and 1l)
Compound 2d: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Molecular formula : C₂₉H₂₅N₃O₇
- Key features: Imidazo-pyridine core, nitro and cyano substituents, ester groups.
- Yield : 55% .
- Melting point : 215–217°C .
Compound 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Comparison :
- Functional groups: Unlike these imidazo-pyridines, the target compound lacks nitro and cyano groups but includes a carbamoyl moiety.
- Synthetic challenges: The target’s thieno-pyridine system requires specialized annulation steps, whereas imidazo-pyridines are synthesized via one-pot reactions .
Research Implications
- Structural uniqueness : The target compound’s benzo[d]thiazole and carbamoyl groups differentiate it from nitrile- or nitro-substituted analogs, suggesting distinct reactivity and bioactivity profiles .
- Polarity and bioavailability : Its high TPSA may limit membrane permeability, necessitating prodrug strategies for therapeutic applications .
- Synthetic optimization : Lower yields in related compounds (e.g., 51–68%) highlight challenges in scaling up fused heterocyclic syntheses .
Q & A
Q. What are the common synthetic routes for methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
The synthesis typically involves multi-step pathways:
- Core formation : Cyclization of thiophene and pyridine precursors under reflux conditions with catalysts like sodium acetate (common in thienopyridine systems) .
- Functionalization : Sequential introduction of the benzo[d]thiazole carboxamide and carbamoyl groups via coupling reactions (e.g., using carbodiimide-based reagents) .
- Critical steps : Protection/deprotection of reactive groups (e.g., Boc groups) to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Standard methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for pharmacological studies) .
- Infrared Spectroscopy (IR) : Identification of functional groups like carbamoyl (C=O stretch at ~1650–1700 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity variations : Impurities from incomplete synthesis (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC and repeat assays .
- Stereochemical inconsistencies : Use chiral chromatography or X-ray crystallography to confirm stereochemistry, as inactive enantiomers may dominate .
- Assay conditions : Standardize protocols (e.g., cell line viability, incubation time) across studies. For example, antimicrobial activity against E. coli may vary with culture medium pH .
Q. What strategies optimize reaction yields during the synthesis of this compound?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Maintain reflux conditions (e.g., 80–110°C) for cyclization steps to prevent byproduct formation .
- Catalysts : Use Pd-based catalysts for efficient coupling of benzo[d]thiazole moieties .
- Mole ratios : Stoichiometric excess (1.2–1.5 eq) of carboxamide precursors improves coupling efficiency .
Q. What methodologies are used to study the compound’s mechanism of action in anticancer or antimicrobial applications?
Advanced approaches include:
- Molecular docking : Screen against target proteins (e.g., EGFR for anticancer activity) to identify binding affinities .
- In vitro assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
